molecular formula C17H28S3 B12622795 5-Dodecylthiophene-2-carbodithioic acid CAS No. 921221-51-4

5-Dodecylthiophene-2-carbodithioic acid

Cat. No.: B12622795
CAS No.: 921221-51-4
M. Wt: 328.6 g/mol
InChI Key: AHDHWUVFCLBSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Dodecylthiophene-2-carbodithioic acid is an organic compound with the molecular formula C17H28S3 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a dodecyl chain attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dodecylthiophene-2-carbodithioic acid typically involves the functionalization of thiophene derivatives. One common method is the reaction of 5-dodecylthiophene with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the carbodithioic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Dodecylthiophene-2-carbodithioic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbodithioic acid group can be reduced to form thiols.

    Substitution: The dodecyl chain or the thiophene ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Dodecylthiophene-2-carbodithioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Materials Science: Incorporated into polymers to enhance their electronic properties, making them suitable for use in organic semiconductors and light-emitting diodes.

    Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the development of corrosion inhibitors and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Dodecylthiophene-2-carbodithioic acid depends on its application:

    In materials science: , it acts by enhancing the electronic properties of polymers through its conjugated thiophene ring.

    In biological systems: , it may interact with cell membranes or proteins, altering their function or facilitating the delivery of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbodithioic acid: Lacks the dodecyl chain, making it less hydrophobic.

    5-Methylthiophene-2-carbodithioic acid: Contains a shorter alkyl chain, affecting its solubility and reactivity.

Uniqueness

5-Dodecylthiophene-2-carbodithioic acid is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.

Properties

CAS No.

921221-51-4

Molecular Formula

C17H28S3

Molecular Weight

328.6 g/mol

IUPAC Name

5-dodecylthiophene-2-carbodithioic acid

InChI

InChI=1S/C17H28S3/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(20-15)17(18)19/h13-14H,2-12H2,1H3,(H,18,19)

InChI Key

AHDHWUVFCLBSBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(S1)C(=S)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.